An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile in vivo. This guide provides an in-depth technical overview of the core physicochemical properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol, a substituted amino-alkanol derivative with a structural motif of interest in medicinal chemistry.
It is important to note that direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document serves as a comprehensive characterization plan, leveraging established analytical principles, data from closely related structural analogs, and in silico predictions to build a robust physicochemical profile. This approach provides a foundational framework for researchers, enabling informed decision-making in the handling, formulation, and further investigation of this and similar chemical entities. The methodologies detailed herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory relevance.
Molecular Structure and Identity
The foundational step in characterizing any active pharmaceutical ingredient (API) is the unambiguous confirmation of its chemical structure. 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol possesses a chiral center at the carbon bearing the hydroxyl group, an aromatic primary amine, a secondary alcohol, and a tertiary amine within the piperidine ring. These functional groups are the primary determinants of the molecule's physicochemical properties.
Caption: Chemical structure of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol.
Physicochemical Properties: Predicted and Analog Data
In the absence of direct experimental data, a combination of in silico prediction and analysis of structurally similar compounds provides a reliable preliminary assessment. The following tables summarize predicted physicochemical properties for the target molecule and experimental data for key analogs.
Table 1: Predicted Physicochemical Properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
| Property | Predicted Value | Prediction Tool |
| Molecular Weight | 234.33 g/mol | --- |
| logP | 1.95 | SwissADME[1] |
| Aqueous Solubility (logS) | -2.87 | SwissADME[1] |
| pKa (Strongest Basic) | 9.58 | Chemicalize |
| pKa (Weakest Basic) | 4.63 | Chemicalize |
Table 2: Experimental Physicochemical Properties of Structural Analogs
| Analog | Property | Experimental Value | Source |
| 1-Phenyl-2-piperidin-1-ylethanol | Molecular Weight | 205.30 g/mol | PubChem[2] |
| Melting Point | 72 °C | Solubility of Things[3] | |
| logP | 1.7 | PubChem[2] | |
| Solubility | Soluble in alcohols and ethers | Solubility of Things[3] | |
| 1-(4-Aminophenyl)ethanol | Molecular Weight | 137.18 g/mol | ChemSynthesis[4] |
| Melting Point | 70-74 °C | ChemicalBook[5] | |
| 2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol | Molecular Weight | 221.3 g/mol | SCBT[6] |
| Predicted XlogP | 0.5 | PubChemLite[7] |
Experimental Protocols for Physicochemical Characterization
The following section details robust, self-validating experimental protocols for the determination of key physicochemical properties, grounded in established scientific principles.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The aqueous solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability.[8] The shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its direct measurement of a saturated solution.[9]
Caption: Experimental workflow for aqueous solubility determination.
Detailed Protocol:
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) as per USP standards.
-
Sample Preparation: Add an excess amount of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol to separate vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C. Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at 37 ± 1 °C for at least 2 hours to allow for the sedimentation of undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter. Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
-
Data Interpretation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Determination of the Partition Coefficient (logP)
Causality: The n-octanol/water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method provides a direct measure of this partitioning behavior.[11]
Caption: Experimental workflow for logP determination.
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that allows for accurate quantification in both phases after partitioning.
-
Partitioning: Mix equal volumes of the aqueous stock solution and the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be used to ensure a clean separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Ionization Constants (pKa)
Causality: The pKa values of a molecule's ionizable groups dictate its charge state at different physiological pH values, which significantly impacts its solubility, permeability, and receptor binding affinity. Potentiometric titration is a highly accurate method for determining pKa.[12][13]
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 1 mM).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.[3]
Thermal Analysis (Melting Point)
Causality: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and other thermal transitions.[14][15]
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm on the resulting thermogram.[16]
Spectroscopic Identification
Causality: Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing information about its functional groups.
-
UV-Vis Spectroscopy: Due to the presence of the aminophenyl chromophore, 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol is expected to exhibit characteristic UV absorbance. The UV spectrum of the analogous 4-aminophenol shows absorption maxima around 218 nm and 272 nm. A UV-Vis spectrum of the target compound should be recorded in a suitable solvent (e.g., ethanol or methanol) to determine its absorption maxima.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups. Expected characteristic peaks include:
-
O-H stretch (alcohol): A broad band around 3400-3650 cm⁻¹.
-
N-H stretch (primary amine): Two sharp peaks around 3300-3500 cm⁻¹.
-
C-N stretch (aromatic amine): A strong band in the region of 1250-1335 cm⁻¹.
-
C-N stretch (aliphatic amine): A medium to weak band in the region of 1020-1250 cm⁻¹.
-
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol. By integrating in silico predictions with experimental data from structural analogs and detailing robust, scientifically-grounded experimental protocols, this document serves as an essential resource for researchers and drug development professionals. A thorough understanding of the properties outlined herein is critical for advancing the development of this and related compounds, enabling rational formulation design and a deeper insight into their potential as therapeutic agents.
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